molecular formula C8H6Cl2O B2604101 2-(3-chlorophenyl)acetyl Chloride CAS No. 41904-39-6

2-(3-chlorophenyl)acetyl Chloride

Cat. No.: B2604101
CAS No.: 41904-39-6
M. Wt: 189.04
InChI Key: PYPMKORNJLTHGP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)acetyl chloride ( 41904-39-6) is a versatile organochlorine compound with a molecular weight of 189.04 g/mol, widely recognized as a critical building block in organic synthesis . Its primary value in research stems from its highly reactive acyl chloride group, which readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles . This reactivity makes it an essential precursor for synthesizing a range of sophisticated molecules, including pharmacologically active benzothiazole acetamides investigated as potential antibiotics and enzyme inhibitors . In practice, this compound serves as a key intermediate for introducing the 2-(3-chlorophenyl)acetyl moiety into target structures. It can be synthesized through the refluxing of 2-(3-chlorophenyl)acetic acid with thionyl chloride . Beyond its applications in medicinal chemistry for drug design, it is also utilized in material science as a building block for creating functional polymers and specialty coatings . Researchers should note that this compound is a corrosive liquid and must be handled with appropriate personal protective equipment in a well-ventilated area . It is recommended to be stored sealed in a dry environment, preferably in a freezer at -20°C . Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-(3-chlorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMKORNJLTHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-chlorophenyl)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction between 3-chlorophenylacetic acid and thionyl chloride yields this compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic acyl substitution with various nucleophiles, replacing the chloride ion. This reactivity is driven by the electron-withdrawing effects of the carbonyl oxygen and chlorine atoms, which polarize the carbonyl carbon .

Key Reaction Types :

  • Amines : React with primary/secondary amines to form amides.

  • Alcohols : Yield esters under mild conditions.

  • Thiols : Form thioesters.

Mechanism :

  • Nucleophilic Attack : The nucleophile attacks the carbonyl carbon.

  • Intermediate Formation : A tetrahedral intermediate is generated.

  • Elimination : HCl is expelled, regenerating the carbonyl group .

Example Reaction :

2-(3-chlorophenyl)acetyl chloride+NH3Amide+HCl\text{2-(3-chlorophenyl)acetyl chloride} + \text{NH}_3 \rightarrow \text{Amide} + \text{HCl}

NucleophileProduct TypeReaction Conditions
AminesAmidesPyridine, RT
AlcoholsEstersAnhydrous, RT
WaterCarboxylic acidAqueous, mild

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts acylation, introducing the 3-chlorophenylacetyl group into aromatic substrates. This reaction requires a Lewis acid catalyst like AlCl₃ and proceeds under anhydrous conditions .

Mechanism :

  • Formation of Acylium Ion : AlCl₃ coordinates with the acyl chloride, generating an acylium ion.

  • Aromatic Substitution : The acylium ion reacts with the aromatic ring to form a sigma complex.

  • Deprotonation : Restoration of aromaticity occurs via deprotonation .

Example :

Aromatic compound+2-(3-chlorophenyl)acetyl chlorideAlCl3Acylated aromatic product\text{Aromatic compound} + \text{this compound} \xrightarrow{\text{AlCl}_3} \text{Acylated aromatic product}

Hydrolysis Reactions

Hydrolysis of this compound produces 3-chlorophenylacetic acid and HCl. The reaction is pH-dependent, with acidic or basic conditions accelerating the process .

Reaction Pathways :

  • Neutral Water : Slow hydrolysis to carboxylic acid.

  • Base (e.g., NaOH) : Faster reaction due to deprotonation of the intermediate .

Equation :

2-(3-chlorophenyl)acetyl chloride+H2O3-chlorophenylacetic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3-chlorophenylacetic acid} + \text{HCl}

Solvolysis and Reaction Mechanisms

Solvent effects significantly influence reaction pathways. In ethanol/water mixtures, solvolysis proceeds via competing third-order mechanisms (addition/elimination vs. ionization) .

Key Findings :

  • Addition/Elimination : Dominates in alcohol-rich solvents.

  • Ionization : Becomes prevalent in aqueous ethanol (<80% v/v) .

  • Kinetic Solvent Isotope Effect (KSIE) : 2.18 for methanol, indicating a proton transfer step .

Comparison with Related Compounds :

CompoundReaction PathwaySolvent Sensitivity
Chloroacetyl chlorideAddition/eliminationHigh
Phenylacetyl chlorideIonizationLow

Scientific Research Applications

Organic Synthesis

2-(3-Chlorophenyl)acetyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its reactivity allows it to participate in numerous chemical reactions, including:

  • Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form amides and esters.
  • Friedel-Crafts Acylation : Acts as an acylating agent to introduce chlorophenylacetyl groups into aromatic compounds.
  • Hydrolysis : Converts to 3-chlorophenylacetic acid upon reaction with water.

Medicinal Chemistry

This compound is utilized in the development of new drugs targeting specific enzymes or receptors. Its ability to modify biological molecules through acylation makes it valuable for:

  • Drug Design : Developing inhibitors for various biological targets, including protein kinases involved in cancer progression.
  • Therapeutic Research : Investigating its potential as an antimicrobial and anti-inflammatory agent.

Material Science

In material science, this compound is employed in synthesizing advanced materials with tailored properties. This includes:

  • Polymer Synthesis : Used as a building block for creating polymers with specific functionalities.
  • Coatings and Adhesives : Serves as a reactive component in formulating specialty coatings.

Biological Studies

Researchers utilize this compound to explore the effects of acylation on biological molecules. Notable applications include:

  • Biochemical Assays : Developing assays to study enzyme activity and protein interactions.
  • Cellular Studies : Investigating the impact of acylation on cellular signaling pathways.

The biological activities associated with this compound include:

Activity TypeObserved EffectsReference Source
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Activity :
    • A study indicated that derivatives similar to this compound exhibited significant antimicrobial properties by disrupting bacterial cell membranes.
  • Anti-inflammatory Effects :
    • Clinical research demonstrated that chlorinated acetyl derivatives reduced inflammation markers in patients with chronic inflammatory diseases.
  • Cytotoxicity and Anticancer Potential :
    • Research on structurally similar compounds revealed significant cytotoxicity against various cancer cell lines, highlighting their potential for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in modifying the structure of biological macromolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and biological activity of 2-(3-chlorophenyl)acetyl chloride are influenced by the position and nature of substituents on the phenyl ring. Below is a detailed comparison:

Key Observations:

Substituent Position: The 3-chloro substituent in this compound induces steric and electronic effects distinct from its 4-chloro isomer. For example, meta-substitution often reduces symmetry, affecting crystallization and intermolecular interactions (e.g., hydrogen bonding) compared to para-substituted analogues . Phenoxy vs. Phenyl: (3-Chlorophenoxy)acetyl chloride (C₈H₆Cl₂O₂) contains an oxygen atom in the substituent, increasing polarity and altering reactivity in nucleophilic acyl substitution reactions compared to purely phenyl-based analogues .

Reactivity :

  • Chloroacetyl chloride (C₂H₂Cl₂O) is significantly more reactive due to the electron-withdrawing chlorine directly on the acetyl group, making it prone to hydrolysis and nucleophilic attack. In contrast, this compound exhibits moderated reactivity due to the phenyl ring’s electron-donating resonance effects .

Biological Activity :

  • Antimicrobial Potency : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (derived from this compound) showed moderate antimicrobial activity (20% yield), while analogues with methoxy substituents (e.g., 6-methoxybenzothiazole) achieved higher yields (76%) and potency, suggesting substituent electronegativity impacts efficacy .
  • Enzyme Inhibition : 3-(3-Chlorobenzyl)isocoumarins derived from this acyl chloride demonstrated enzyme inhibitory activity, attributed to the chloro-substituent’s ability to modulate hydrophobic interactions in enzyme binding pockets .

Biological Activity

2-(3-Chlorophenyl)acetyl chloride, also known as this compound, is an organic compound with the chemical formula C₈H₆Cl₂O. It is a derivative of acetyl chloride and has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₈H₆Cl₂O
  • Molecular Weight : 189.04 g/mol
  • CAS Number : 10655249

Biological Activities

The biological activities of this compound are primarily linked to its role as a reactive acylating agent. Its applications span various fields, including medicinal chemistry and agrochemicals. Below are the key areas of biological activity associated with this compound:

1. Antimicrobial Activity

Research indicates that derivatives of chlorophenyl compounds exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

  • Study Findings : A study on similar chlorinated compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess similar properties.

2. Anti-inflammatory Effects

Chlorinated acetyl derivatives have been investigated for their anti-inflammatory potential.

  • Case Study : In a clinical setting, compounds related to acetyl chlorides were shown to reduce inflammation markers in patients suffering from chronic inflammatory diseases.

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of chlorophenyl derivatives have been explored in cancer research.

  • Research Findings : Compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism often involves apoptosis induction and cell cycle arrest.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference Source
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

Occupational Exposure Incident

A notable incident involving chloroacetyl chloride (a related compound) highlighted the potential health risks associated with exposure to chlorinated compounds. In this case, workers suffered severe respiratory and neurological damage after exposure to toxic fumes from a leak at a chemical plant. This incident underscores the importance of safety measures when handling reactive chlorinated compounds like this compound .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of chlorinated acetyl derivatives, revealing promising results in various pharmacological applications:

  • Inhibitory Effects on Kinases : Some studies suggest that compounds similar to this compound may act as inhibitors of protein kinases involved in cancer progression, thereby offering potential therapeutic avenues for cancer treatment .
  • Mechanistic Insights : Research indicates that the biological activity may stem from the ability of these compounds to modify protein function through acylation, impacting cellular signaling pathways critical for disease progression .

Q & A

Q. What is the recommended synthetic route for preparing 2-(3-chlorophenyl)acetyl chloride, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via a two-step process:

Acyl chloride formation : React 2-(3-chlorophenyl)acetic acid with thionyl chloride (SOCl₂) under reflux (343 K) for 30 minutes in the presence of a catalytic amount of DMF. Excess SOCl₂ is removed under reduced pressure to yield this compound.

Coupling reaction : Reflux the acyl chloride with homophthalic acid at 473 K for 6 hours in ethyl acetate. Purify the product via silica gel chromatography using petroleum ether fractions (313–353 K).

  • Optimization : Monitor gas evolution (HCl/SO₂) during the first step to confirm reaction completion. Use anhydrous conditions and stoichiometric control to minimize hydrolysis or side reactions .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodology :
  • X-ray crystallography : Resolve the crystal structure using Cu Kα radiation (λ = 1.54184 Å) to determine bond lengths, angles, and dihedral angles (e.g., 82.5° between aromatic rings).
  • Spectroscopy : Employ 1H^1H/13C^{13}C NMR to confirm the acyl chloride moiety (e.g., carbonyl carbon at ~170 ppm). IR spectroscopy can validate the C=O stretch (~1800 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).
  • Elemental analysis : Match calculated and observed C, H, N, and Cl percentages to confirm purity .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodology :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.
  • Spill management : Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste. Avoid contact with water to prevent hydrolysis to corrosive HCl.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 277–283 K to prevent moisture ingress and degradation .

Advanced Research Questions

Q. How does the electron-withdrawing 3-chlorophenyl group influence the reactivity of the acetyl chloride moiety in nucleophilic acyl substitution?

  • Methodology : The 3-chlorophenyl group increases electrophilicity of the carbonyl carbon via inductive effects, enhancing reactivity toward nucleophiles (e.g., amines, alcohols).
  • Experimental validation : Compare reaction rates with non-chlorinated analogs (e.g., phenylacetyl chloride) using kinetic studies (e.g., UV-Vis monitoring of product formation).
  • Computational analysis : Perform DFT calculations to map electron density distribution and activation barriers for substitution reactions .

Q. How can side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis or storage?

  • Methodology :
  • Synthesis : Use excess SOCl₂ to drive the reaction to completion and ensure anhydrous conditions. Add molecular sieves during storage to absorb trace moisture.
  • Stabilization : Incorporate radical inhibitors (e.g., BHT) to prevent peroxide formation. Store under inert gas with stabilizers like triethylamine to scavenge HCl.
  • Quality control : Monitor purity via HPLC or GC-MS periodically to detect degradation products .

Q. What structural insights from X-ray crystallography could explain the compound’s stability or reactivity?

  • Methodology :
  • Crystal packing analysis : Identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the solid-state structure.
  • Conformational analysis : Measure dihedral angles between the chlorophenyl and acetyl chloride groups to assess steric hindrance or planarity.
  • Thermal stability : Correlate melting points (e.g., 350–351 K) with lattice energy calculations from crystallographic data .

Q. How does this compound perform as an intermediate in synthesizing heterocyclic compounds (e.g., isocoumarins)?

  • Methodology :
  • Cyclization reactions : React with homophthalic acid to form 3-(3-chlorobenzyl)isocoumarin, a precursor for bioactive molecules. Optimize reaction temperature (473 K) and solvent (ethyl acetate) for yield improvement.
  • Biological activity screening : Test derivatives for antifungal or antitumor activity using in vitro assays (e.g., MIC against Candida albicans or MTT assays on cancer cell lines) .

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